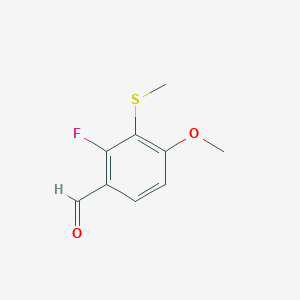

2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde

Description

2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde is a substituted benzaldehyde derivative featuring fluorine, methoxy, and methylthio functional groups at positions 2, 4, and 3 of the aromatic ring, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (fluoro) and electron-donating (methoxy, methylthio) substituents. Current availability data indicate discontinuation of commercial batches, highlighting challenges in sourcing this compound .

Properties

IUPAC Name |

2-fluoro-4-methoxy-3-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUKPVCOPGUDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde typically involves the introduction of functional groups onto a benzaldehyde core. One common method includes the following steps:

Fluorination: Introduction of a fluorine atom to the benzaldehyde ring.

Methoxylation: Addition of a methoxy group (-OCH3) to the benzaldehyde.

Methylthiolation: Introduction of a methylthio group (-SCH3) to the benzaldehyde.

These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion of the aldehyde group to a carboxylic acid.

Reduction: Reduction of the aldehyde group to an alcohol.

Substitution: Replacement of the fluorine atom or other functional groups with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound would yield 2-Fluoro-4-methoxy-3-(methylthio)benzoic acid .

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various transformations, including:

- Oxidation : Conversion to corresponding carboxylic acids.

- Reduction : Formation of alcohol derivatives.

- Substitution Reactions : Replacement of the fluorine atom with other nucleophiles.

| Reaction Type | Product Formed |

|---|---|

| Oxidation | 2-Fluoro-4-methoxy-3-(methylthio)benzoic acid |

| Reduction | 2-Fluoro-4-methoxy-3-(methylthio)benzyl alcohol |

| Substitution | Various substituted derivatives |

Research has indicated potential biological activities associated with this compound. Studies are exploring its interactions with biomolecules, which may lead to the development of novel therapeutic agents.

Pharmaceutical Development

The compound is being investigated as a building block for pharmaceutical compounds. Its structural features may provide a scaffold for drug design, particularly in targeting specific biological pathways.

Material Science

In industry, 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde is utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Case Studies

-

Antitumor Agent Development

A study highlighted the use of similar compounds derived from this compound as precursors in the synthesis of antitumor agents. These compounds exhibited promising activity against cancer cell lines, showcasing their potential in oncology research . -

Chemical Reactivity Analysis

Research demonstrated the compound's reactivity under various conditions, revealing its ability to undergo selective substitutions that could be harnessed for synthesizing new materials or pharmaceuticals . -

Biological Interaction Studies

Investigations into the biological interactions of this compound have shown that it can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of functional groups such as fluorine, methoxy, and methylthio allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Methoxy and methylthio groups in positions 3 and 4 contribute steric bulk and moderate electron donation, contrasting with the trifluoromethoxy group in C₉H₇F₃O₃, which is strongly electron-withdrawing .

Biological Relevance: Methylthio-substituted benzaldehydes (e.g., 4-hydroxy-3-(methylthio)benzaldehyde) are biosynthesized in orchids for pollinator attraction, suggesting ecological specificity . No such biological role is documented for the fluorinated analog.

In contrast, data gaps exist for this compound, necessitating caution in handling .

Synthetic Utility :

- The discontinued status of this compound contrasts with the commercial availability of 2-Trifluoromethoxy-4-methoxybenzaldehyde, which is prioritized in drug discovery due to its stability and purity .

Notes

- Data Limitations : Direct studies on this compound are sparse; inferences rely on structural analogs and indirect evidence.

- Source Diversity : References include ecological studies (e.g., plant biochemistry ), regulatory assessments , and commercial catalogs , ensuring multidisciplinary validation.

- Conflicting Evidence: Commercial availability discrepancies (e.g., discontinuation notices vs. active listings for analogs ) highlight market volatility for specialized benzaldehydes.

Biological Activity

2-Fluoro-4-methoxy-3-(methylthio)benzaldehyde is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has been investigated for its interactions with various biological targets, including enzymes and receptors.

- IUPAC Name : this compound

- Molecular Formula : C9H9FOS

- CAS Number : 1379366-00-3

Research indicates that this compound may modulate the activity of specific enzymes or receptors. The presence of the fluorine atom can enhance the compound's ability to form hydrogen bonds, while the methylthio group may participate in various biochemical pathways, potentially influencing enzyme activity and cellular processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, certain analogues have demonstrated significant antiproliferative activity against human breast cancer cells (MCF-7), with IC50 values as low as 0.075 µM . The mechanism often involves inhibition of tubulin polymerization and induction of apoptosis, with alterations in the expression levels of key apoptotic proteins such as Bcl2 and Bax .

Enzyme Interactions

The compound's interaction with enzymes has been a focal point in understanding its biological activity. It is believed to act as a modulator for specific enzyme pathways, which could lead to therapeutic applications in treating various diseases .

Case Studies

Pharmacokinetic Profile

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable profiles, including low cytotoxicity at high concentrations (up to 100 µM) and effective modulation of biological targets without significant adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.